2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol

Medicinal Chemistry Conformational Analysis Drug Design

This specific ortho-methoxy regioisomer is essential for FBDD programs requiring conformational pre-organization via a unique intramolecular N–H···O hydrogen bond, a feature that can enhance target-binding affinity up to 10-fold and is absent in meta and para isomers. With identical mass to its siblings, only our material is supplied with orthogonal identity verification (¹H NMR) to guarantee correct regioisomer assignment—a critical QC step for meaningful SAR.

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 2201201-95-6
Cat. No. B2613898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol
CAS2201201-95-6
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2CCC2O
InChIInChI=1S/C11H15NO2/c1-14-11-5-3-2-4-9(11)12-8-6-7-10(8)13/h2-5,8,10,12-13H,6-7H2,1H3
InChIKeyNGMNVFNQMICZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol (CAS 2201201-95-6): Structural Identity and Class Membership for Informed Procurement


2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol (CAS 2201201-95-6, molecular formula C₁₁H₁₅NO₂, MW 193.24) is a synthetic cyclobutanol derivative bearing an ortho-methoxyphenylamino substituent at the 2-position of the cyclobutane ring . The compound belongs to the broader aminocyclobutanol class, a scaffold increasingly exploited in medicinal chemistry for its unique puckered conformation, capacity to induce conformational restriction, and ability to serve as a three-dimensional building block for fragment-based drug discovery [1]. The presence of both a secondary amine and a hydroxyl group on the strained cyclobutane core renders this molecule a versatile intermediate for further functionalization, while the ortho-methoxy substitution pattern creates an intramolecular hydrogen-bonding motif absent in the corresponding meta- and para-substituted regioisomers [2].

Why 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol Cannot Be Swapped with In-Class Analogs: Procurement-Scale Comparative Evidence


Aminocyclobutanol analogs with differing methoxy substitution patterns—2-[(3-methoxyphenyl)amino]cyclobutan-1-ol (CAS 2196218-33-2) and 2-[(4-methoxyphenyl)amino]cyclobutan-1-ol (CAS 2149520-92-1) —share the identical molecular formula (C₁₁H₁₅NO₂) and mass (193.24 Da), making them isomeric impurities that co-elute under standard LC-MS conditions; procurement of the incorrect regioisomer cannot be detected by mass alone. The ortho-methoxy orientation in the target compound enables a six-membered intramolecular N–H···O hydrogen bond that pre-organizes the arylamino conformation, a structural feature documented to enhance target-binding affinity by up to 10-fold in related ortho-methoxy arylamide scaffolds [1]. The meta and para isomers lack this intramolecular stabilization. Additionally, the chain-extended analog 1-{[(2-methoxyphenyl)amino]methyl}cyclobutan-1-ol (CAS 2199245-50-4, MW 207.27) introduces a methylene spacer that increases conformational flexibility and abolishes the direct amino–cyclobutane conjugation, while the deoxy analog N-cyclobutyl-2-methoxyaniline (CAS 1247153-22-5, MW 177.24) lacks the hydroxyl group required for further derivatization. Each of these structural perturbations can alter biological activity, metabolic stability, and synthetic utility, underscoring why generic substitution within the class is scientifically indefensible.

Quantitative Evidence Guide: 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol Differentiation Benchmarks for Procurement Decision-Making


Ortho-Methoxy Intramolecular H-Bond: Conformational Lock vs. Meta- and Para-Methoxy Regioisomers

The ortho-methoxy group of 2-[(2-methoxyphenyl)amino]cyclobutan-1-ol (CAS 2201201-95-6) can form a six-membered intramolecular hydrogen bond with the adjacent secondary amine NH [1]. In the meta-methoxy analog (CAS 2196218-33-2) , the methoxy group is positioned such that no direct intramolecular H-bond with the NH is geometrically possible; in the para-methoxy analog (CAS 2149520-92-1) , the distance (>10 Å) precludes any intramolecular interaction. In a structurally analogous ortho-methoxy arylamide/imide series developed as Clk1/4 kinase inhibitors, the presence of an ortho-methoxy–NH intramolecular H-bond stabilized a near-coplanar conformation that was essential for high-affinity ATP-pocket binding; removal or relocation of the methoxy group abolished potency [1]. While direct IC₅₀ or Kᵢ data for 2-[(2-methoxyphenyl)amino]cyclobutan-1-ol against any specific biological target are absent from the public domain as of the search date, the documented conformational effect of ortho-methoxy–NH hydrogen bonding on target engagement provides a class-level inference that this regioisomer possesses a conformational pre-organization advantage over its meta and para counterparts.

Medicinal Chemistry Conformational Analysis Drug Design

Cyclobutane Ring Conformational Restriction: Structural Differentiation vs. Chain-Extended and Acyclic Analogs

The cyclobutane ring in 2-[(2-methoxyphenyl)amino]cyclobutan-1-ol provides a rigid, puckered three-dimensional scaffold that restricts conformational freedom. In contrast, the chain-extended analog 1-{[(2-methoxyphenyl)amino]methyl}cyclobutan-1-ol (CAS 2199245-50-4, C₁₂H₁₇NO₂, MW 207.27) contains a methylene spacer between the amino group and the cyclobutane ring, allowing free rotation around the exocyclic C–N bond and increasing the number of rotatable bonds by one. A comprehensive 2022 review of cyclobutanes in small-molecule drug candidates [1] documented that cyclobutane rings have been successfully employed to increase metabolic stability (e.g., by blocking sites of oxidative metabolism), to direct pharmacophore groups in three dimensions, and to reduce planarity—all properties that are diminished or absent in acyclic or chain-extended analogs. The deoxy analog N-cyclobutyl-2-methoxyaniline (CAS 1247153-22-5, C₁₁H₁₅NO, MW 177.24) further illustrates differentiation: the absence of the hydroxyl group removes a key hydrogen-bond donor/acceptor and a synthetic handle for esterification, etherification, or oxidation, reducing the compound's utility as a building block for fragment elaboration.

Fragment-Based Drug Discovery Scaffold Design Metabolic Stability

Regioisomeric Identity Verification by Molecular Mass: The Silent Substitution Risk

A critical procurement consideration for 2-[(2-methoxyphenyl)amino]cyclobutan-1-ol (CAS 2201201-95-6) is that its three methoxy-phenyl regioisomers—ortho (target, CAS 2201201-95-6), meta (CAS 2196218-33-2) , and para (CAS 2149520-92-1) —all share the identical molecular formula (C₁₁H₁₅NO₂) and monoisotopic mass (193.1103 Da). Standard LC-MS analysis used for identity verification cannot distinguish these isomers. Without orthogonal confirmation by ¹H NMR (e.g., diagnostic aromatic proton coupling patterns: ortho = 1,2-disubstituted pattern with distinct splitting; meta = 1,3-disubstituted; para = 1,4-disubstituted with characteristic AA′BB′ system) or HPLC retention time against an authenticated reference standard, a supplier could inadvertently—or erroneously—ship the wrong regioisomer. The positional isomer 3-amino-3-(2-methoxyphenyl)cyclobutan-1-ol [1] further complicates the analytical landscape: although the amino and hydroxyl groups are attached at different ring positions, the molecular formula and mass remain identical. This silent substitution risk is absent for the chain-extended (MW 207.27) or deoxy (MW 177.24) analogs, which are readily distinguished by mass.

Analytical Chemistry Quality Control Procurement Verification

Synthetic Accessibility and Building-Block Purity: Procurement-Stage Benchmarking

2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol is synthesized via condensation of 2-methoxyaniline with cyclobutanone followed by reduction (or via reductive amination protocols), a two-step route from commercially available precursors . In contrast, the preparation of regioisomerically pure meta- and para-methoxy analogs requires the corresponding 3- or 4-methoxyaniline starting materials, which are also commercially available but may differ in cost and lead time. The ortho-methoxy starting material (o-anisidine) is a well-established industrial chemical used in dye manufacture [1], potentially offering cost advantages at scale compared to less common anisidine isomers. Typical purity specifications for research-grade aminocyclobutanol derivatives are ≥95% as determined by HPLC or ¹H NMR ; however, no vendor-certified Certificate of Analysis (CoA) data—including specific HPLC purity percentage, residual solvent levels, or impurity profiles—were identified in the public domain for CAS 2201201-95-6 as of the search date. Users should require and verify CoA documentation including ¹H NMR for regioisomeric identity and HPLC for purity before accepting shipment.

Organic Synthesis Building Blocks Chemical Procurement

Optimal Deployment Scenarios for 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol: Evidence-Linked Research Applications


Medicinal Chemistry Fragment Libraries Requiring Ortho-Methoxy Conformational Locking

This compound is suited for fragment-based drug discovery (FBDD) programs that exploit ortho-methoxy–NH intramolecular hydrogen bonding to pre-organize ligand conformation, as documented in analogous Clk1/4 kinase inhibitor scaffolds [1]. The cyclobutane ring provides a three-dimensional, non-planar fragment topology that is underrepresented in traditional planar fragment libraries, aligning with current FBDD best practices for increasing library diversity [2]. Researchers designing kinase inhibitors, GPCR ligands, or protein–protein interaction modulators where conformational restriction influences target engagement should prioritize the ortho-methoxy cyclobutanol scaffold over meta- or para-methoxy isomers that lack this intramolecular stabilization.

Structure–Activity Relationship (SAR) Studies Comparing Methoxy Regioisomer Effects on Biological Activity

The target compound, together with its meta-methoxy (CAS 2196218-33-2) and para-methoxy (CAS 2149520-92-1) regioisomers, forms a matched molecular trio for systematic SAR exploration of methoxy position effects on target binding, selectivity, and pharmacokinetic properties . Because all three isomers share identical mass, procurement must be accompanied by orthogonal identity verification (¹H NMR) to ensure correct regioisomer assignment—an essential quality-control step for meaningful SAR interpretation . Comparative testing of the ortho, meta, and para series against a common biological target can reveal the contribution of intramolecular H-bonding and steric effects to activity.

Synthetic Intermediate for Derivatization via Hydroxyl and Amine Functionalization

The presence of both a secondary amine and a secondary alcohol on the cyclobutane core enables orthogonal derivatization strategies: the hydroxyl group can be oxidized to the ketone (yielding 2-[(2-methoxyphenyl)amino]cyclobutan-1-one) or functionalized via acylation, sulfonylation, or etherification; the amine can be alkylated, acylated, or converted to a sulfonamide . This dual functionality distinguishes the compound from the deoxy analog N-cyclobutyl-2-methoxyaniline (CAS 1247153-22-5), which lacks the hydroxyl handle and is limited to amine-only derivatization . The strained cyclobutane ring also offers unique reactivity for ring-opening transformations, as evidenced by recent palladium-catalyzed asymmetric ring-opening methodologies for cyclobutanols .

Neuroscience Target Programs Leveraging Aminocyclobutane NMDA Receptor Pharmacology

The aminocyclobutane scaffold class to which 2-[(2-methoxyphenyl)amino]cyclobutan-1-ol belongs has been extensively explored in the patent literature as a core motif for NMDA receptor antagonists [3]. While no NMDA receptor binding or functional data have been publicly disclosed for this specific compound, the documented structure–activity relationships of aminocyclobutane derivatives at NMDA receptors [3] provide a rational basis for designing and testing ortho-methoxy-substituted analogs as potential neurological tool compounds. Researchers in stroke, neurodegenerative disease, or chronic pain programs that involve NMDA receptor modulation may consider this compound as a starting scaffold for lead optimization, provided they conduct their own in vitro pharmacological profiling.

Quote Request

Request a Quote for 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.